Paraherquamide E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

生化分析

Biochemical Properties

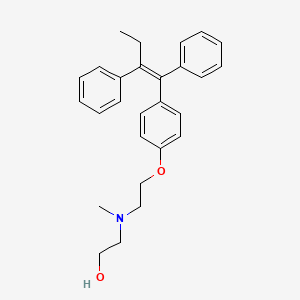

Paraherquamide E plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound has antinematodal and antiparasitic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is lethal to C. elegans (LD50 = 6 μg/ml) and O. fasciatus (LD50 = 0.089 μg/nymph)

准备方法

化学反应分析

反应类型: 对乙酰胺E经历各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件: 对乙酰胺E反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 反应条件通常涉及特定的温度、pH 值和溶剂,以确保最佳产率和选择性 .

科学研究应用

相似化合物的比较

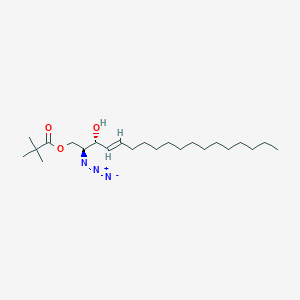

Paraherquamide E is part of a larger family of paraherquamides, which includes compounds like paraherquamide A, B, H, and I . These compounds share a similar bicyclo[2.2.2]diazaoctane ring system but differ in their functional groups and biological activities . This compound is unique due to its potent anthelmintic activity and specific structural features that contribute to its selectivity and efficacy .

属性

IUPAC Name |

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXXZRQPTAQILV-PYGUQFFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?

A1: this compound exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, this compound demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].

Q2: Can you describe the structural characteristics of this compound obtained from spectroscopic data?

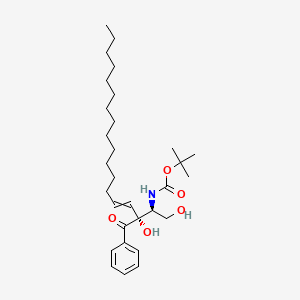

A2: this compound (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)